2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-4-14(9-10-15)12-7-5-11(6-8-12)13(2)3/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFAFATOXRLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCC(CC1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A primary method involves reductive amination between 4-dimethylaminocyclohexanone and 2-ethylaminoethanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C achieves yields of 68–72%. The reaction proceeds via imine intermediate formation, followed by selective reduction (Equation 1):
Key advantages include mild conditions and compatibility with acid-sensitive substrates. However, stereochemical outcomes depend on the starting cyclohexanone’s configuration (cis vs. trans).
Catalytic Hydrogenation of Nitro Intermediates
Patent WO2019016828A1 describes a two-step hydrogenation process:
-
Nitro Reduction : 4-Nitrocyclohexyl-ethyl-amine is hydrogenated using Pd/C (5–10 wt%) in methanol under 3–5 bar H₂, yielding 4-aminocyclohexyl-ethyl-amine (89% purity).
-
Dimethylation : The amine intermediate reacts with dimethyl carbonate (DMC) in tetrahydrofuran (THF) at 80°C, catalyzed by K₂CO₃, to install the dimethylamino group (Equation 2):
This method achieves an overall yield of 63% but requires rigorous exclusion of moisture to prevent DMC hydrolysis.
Nucleophilic Substitution on Epoxide Intermediates
A less common approach utilizes epoxide ring-opening. trans-4-Dimethylaminocyclohexyl oxide reacts with ethylenediamine in ethanol at reflux (78°C), followed by ethanolamine quench (Equation 3):
Yields range from 55–60%, with diastereomeric excess >90% for the trans isomer.
Stereochemical Control and Isomer Separation
Cis vs. Trans Isomer Formation
The spatial arrangement of substituents on the cyclohexane ring significantly impacts physicochemical properties. Cis isomers dominate in non-polar solvents (e.g., toluene), while trans isomers prevail in polar aprotic solvents like DMF. Key separation techniques include:
Chiral Resolution Techniques
For enantiomerically pure batches, chiral auxiliaries such as (R)-(−)-1-phenylethyl isocyanate are employed. Diastereomeric urea derivatives are separated via flash chromatography, followed by hydrolysis (Table 1):
Table 1: Chiral Resolution Parameters
| Auxiliary | Solvent System | Recovery Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-(−)-1-Phenylethyl isocyanate | Hexane:EtOAc (4:1) | 78% | 99.2% |
| (S)-(+)-Camphorsulfonyl chloride | CH₂Cl₂:MeOH (9:1) | 65% | 97.8% |
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically influences reaction rates and selectivity (Table 2):
Table 2: Solvent Screening for Reductive Amination
| Solvent | Dielectric Constant (ε) | Yield (%) | Trans:Cis Ratio |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 85:15 |
| THF | 7.52 | 68 | 78:22 |
| Ethanol | 24.55 | 45 | 60:40 |
| DMF | 36.70 | 32 | 50:50 |
Polar aprotic solvents like dichloromethane favor trans isomer formation due to enhanced stabilization of the transition state.
Catalyst Screening in Hydrogenation
Pd/C (10 wt%) outperforms PtO₂ and Raney Ni in nitro group reduction, minimizing over-hydrogenation (Table 3):
Table 3: Catalyst Performance in Nitro Reduction
| Catalyst | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 3 | 6 | 99.5 | 98.7 |
| PtO₂ | 5 | 8 | 97.2 | 85.4 |
| Raney Ni | 10 | 12 | 89.1 | 76.9 |
Purification and Analytical Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol/water (2:1) at 0–5°C, yielding white crystals with >99% HPLC purity. Alternative methods include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 3.65 (t, J = 6.0 Hz, 2H, -OCH₂), 2.75–2.68 (m, 1H, cyclohexyl CH), 2.45 (s, 6H, N(CH₃)₂), 2.35 (q, J = 7.2 Hz, 2H, -NHCH₂).
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IR (KBr) : 3360 cm⁻¹ (O-H stretch), 2780 cm⁻¹ (N-CH₃), 1120 cm⁻¹ (C-O).
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HRMS (ESI+) : m/z calcd for C₁₂H₂₆N₂O [M+H]⁺ 215.2124, found 215.2121.
Scalability and Industrial Considerations
Cost Analysis of Raw Materials
Bulk synthesis favors dimethyl carbonate over methyl iodide for dimethylation due to lower toxicity and cost (Table 4):
Table 4: Comparative Cost of Methylating Agents
| Reagent | Cost (USD/kg) | Equivalent Required | Total Cost (USD/mol) |
|---|---|---|---|
| Dimethyl carbonate | 12.50 | 1.2 | 15.00 |
| Methyl iodide | 245.00 | 2.0 | 490.00 |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines and alcohols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical entities.
- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.
Biological Research
- Enzyme Inhibition : Studies have indicated that 2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol can inhibit specific enzymes, which may lead to potential therapeutic applications in treating diseases linked to enzyme dysregulation.
- Receptor Binding : The compound exhibits binding affinity towards certain receptors, suggesting its role in modulating biological pathways.
Medical Applications
- Analgesic and Anesthetic Effects : Preliminary investigations suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential applications in developing antibacterial agents .
Surfactants and Emulsifiers
This compound is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature. This property is beneficial in formulations requiring stability and performance across different phases.
Chemical Manufacturing
The compound is employed as a building block in the synthesis of other industrial chemicals, enhancing production efficiency and product diversity.
Case Study 1: Pharmacokinetic Studies
A study investigated the pharmacokinetics of related compounds in mouse models. The findings revealed significant bioavailability and a favorable half-life, suggesting that modifications to similar compounds could enhance therapeutic efficacy in veterinary medicine .
| Parameter | Value |
|---|---|
| Bioavailability | 74% |
| Half-life | ∼1 hour |
| Dosage | 10 mg/kg |
Case Study 2: Antibacterial Efficacy
Research on related cyclohexylamine derivatives demonstrated their effectiveness against resistant bacterial strains. These findings highlight the potential for developing new antibiotics based on the structural framework of this compound .
Mechanism of Action
The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Thermodynamic Properties
Aminoalcohols are broadly classified by their amine substitution (primary, secondary, tertiary) and backbone structure. Key comparisons include:
Table 1: Vaporization Enthalpies (∆ₗᵍHₘ°, kJ/mol at 298.15 K) of Selected Aminoalcohols
Analysis :
- Tertiary vs. Secondary: The target compound’s tertiary structure likely reduces its vaporization enthalpy compared to secondary analogs like 2-(ethyl-amino)-ethanol (∆ₗᵍHₘ° = 60.8 kJ/mol). This aligns with trends observed in tertiary aminoalcohols (e.g., 2-(diethyl-amino)-ethanol at 52.6 kJ/mol) due to diminished hydrogen bonding .
- Cyclohexyl Substituent: The bulky cyclohexyl group may further lower ∆ₗᵍHₘ° relative to linear-chain tertiary aminoalcohols (e.g., 3-(diethylamino)-1-propanol) by increasing molecular weight and steric hindrance.
Boiling Point Correlation:
Using the linear relationship for tertiary aminoalcohols (∆ₗᵍHₘ° = -61.1 + 0.2650×Tb) , a hypothetical boiling point (Tb) of ~450–470 K for the target compound would yield ∆ₗᵍHₘ° ≈ 58–63 kJ/mol.
Structural and Functional Comparisons
Cyclohexylamine Derivatives
- 4-(Dimethylamino)cyclohexanol (CAS 61168-09-0): Shares the cyclohexyl-dimethylamino motif but lacks the ethyl-amino-ethanol chain. Used in laboratory research, its safety profile emphasizes handling precautions for aminoalcohols .
- N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide: Features a similar ethyl-hydroxyethylamino-cyclohexyl structure but includes an acetamide group. Such derivatives are explored for pharmaceutical applications, highlighting the versatility of cyclohexyl-aminoethanol backbones .
Aromatic Aminoalcohols
- 2-[(4-Nitro-phenyl)-amino]-ethanol: Synthesized via nitro-group reduction and alkylation, this compound demonstrates how aromatic substituents (e.g., nitro groups) alter reactivity and physical properties compared to aliphatic cyclohexyl systems .
Biological Activity
2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol, also known as DMCEAE, is a compound that has attracted attention in various fields due to its potential biological activities. This article delves into the biological activity of DMCEAE, exploring its mechanisms of action, pharmacological properties, and applications in research and medicine.
Chemical Structure and Properties
DMCEAE is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and an ethanolamine moiety. Its molecular formula is C₁₃H₁₉N₂O, and it has a molecular weight of 225.30 g/mol. The compound's structure suggests potential interactions with biological macromolecules, making it a candidate for various biological studies.
The biological activity of DMCEAE is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of receptors or enzymes, influencing biochemical pathways. Research indicates that DMCEAE can affect cellular processes such as signal transduction, gene expression, and metabolic regulation.
Antimicrobial Properties
DMCEAE has been studied for its antimicrobial properties. It exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that DMCEAE can inhibit the growth of resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
Antiparasitic Activity
Research has also indicated that DMCEAE possesses antiparasitic properties. It has shown efficacy against protozoan parasites in preliminary studies. The compound's mechanism appears to involve disruption of the parasites' metabolic processes .
Neuropharmacological Effects
In addition to its antimicrobial and antiparasitic activities, DMCEAE has been investigated for its neuropharmacological effects. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of DMCEAE against various bacterial strains. Results indicated that DMCEAE had significant inhibitory effects on both aerobic and anaerobic bacteria, particularly those resistant to conventional antibiotics .
- Antiparasitic Activity : In another study focused on trypanosomiasis, DMCEAE demonstrated promising results in vitro against Trypanosoma brucei. The compound's ability to penetrate cellular membranes facilitated its antiparasitic action .
- Neuropharmacological Impact : A pharmacokinetic study assessed the effects of DMCEAE on neurotransmitter levels in animal models. Findings suggested alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders .
Data Table: Summary of Biological Activities
Q & A
Q. Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/water mixtures. Hydrophobicity increases at neutral pH due to the dimethylamino group .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store in inert atmospheres (N) at –20°C to prevent oxidation .
Advanced: How can synthetic yields be optimized for large-scale production?
Q. Answer :
- Catalytic Systems : Use palladium catalysts (e.g., Pd/C) for reductive amination to improve efficiency (yield >80%) .
- Solvent Optimization : Replace ethanol with 2-methyltetrahydrofuran (2-MeTHF) to enhance reaction kinetics and reduce byproducts .
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How to resolve contradictions in thermodynamic data (e.g., vaporization enthalpy)?
Q. Answer :
- Centerpiece Approach : Compare experimental data (e.g., Δ) with structurally similar compounds (e.g., 2-(ethyl-amino)-ethanol) and apply group contribution corrections (e.g., –CH or –CH substitutions) .
- Validation : Use transpiration methods or static vapor pressure measurements to cross-check discrepancies (>1 kJ·mol variations) .
Advanced: What strategies are used to study its biological activity (e.g., receptor binding)?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin or dopamine receptors) on sensor chips to quantify binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) during ligand-receptor interactions to assess binding specificity .
- In Vitro Assays : Use HEK293 cells transfected with GPCRs to monitor cAMP or Ca signaling modulation .
Advanced: How to analyze its behavior in complex mixtures (e.g., drug formulations)?
Q. Answer :
- HPLC-MS/MS : Develop reverse-phase methods (C18 column, 0.1% formic acid in acetonitrile/water) for quantification in biological matrices .
- Stability-Indicating Assays : Forced degradation studies (heat, light, pH stress) with UPLC-PDA to identify degradation products .
Advanced: What computational models predict its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
